Penethamate

Übersicht

Beschreibung

Penethamate is the diethylaminoethyl ester of benzylpenicillin. It is commonly used in veterinary medicine, particularly in the treatment of mastitis in cows and bacterial infections in swine, cattle, horses, goats, and sheep . This compound is a prodrug, which means it is converted into its active form, benzylpenicillin, through hydrolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Penethamate can be synthesized by reacting sodium penicillin or potassium penicillin with 2-chloro triethylamine or 2-chloro triethylamine hydrochloride in an organic solvent at a temperature range of 20-80°C . The reaction yields free this compound, which is then acidified and reacted with iodized salt to obtain this compound hydroiodide .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce environmental impact. For instance, the use of high-toxicity ethyl chlorformate is avoided, and the reaction yield can reach 80-90% .

Analyse Chemischer Reaktionen

Reaktionstypen: Penethamate unterliegt einer Hydrolyse, bei der Benzylpenicillin und Diethylaminoethanol freigesetzt werden . Diese Hydrolyse ist eine Schlüsselreaktion für seine Aktivierung.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Diese Reaktion findet in wässrigen Lösungen bei physiologischem pH-Wert (7,3) und Temperatur (37 °C) statt.

Reduktive Aminierung: In Gegenwart eines Reduktionsmittels kann this compound durch reduktive Aminierung einer Vorläuferverbindung synthetisiert werden.

Hauptprodukte:

Benzylpenicillin: Die aktive Form von this compound nach der Hydrolyse.

Diethylaminoethanol: Ein Nebenprodukt der Hydrolysereaktion.

Wissenschaftliche Forschungsanwendungen

Penethamate hat verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie:

Veterinärmedizin: Es wird hauptsächlich zur Behandlung von Mastitis bei Kühen und bakteriellen Infektionen bei verschiedenen Tieren eingesetzt.

Pharmakologische Studien: this compound wird verwendet, um die Pharmakokinetik und Pharmakodynamik von Prodrugs und deren aktiven Formen zu untersuchen.

Antibiotikaforschung: Seine Wirksamkeit gegen bakterielle Infektionen macht es zu einer wertvollen Verbindung in der Antibiotikaforschung.

5. Wirkmechanismus

This compound wirkt als Prodrug und wird durch Hydrolyse in Benzylpenicillin umgewandelt . Benzylpenicillin entfaltet dann seine antimikrobielle Wirkung, indem es die Biosynthese bakterieller Zellwände hemmt . Diese Hemmung erfolgt durch die Bindung von Benzylpenicillin an Penicillin-bindende Proteine, die für die Zellwandsynthese unerlässlich sind .

Wirkmechanismus

Penethamate acts as a prodrug, converting into benzylpenicillin through hydrolysis . Benzylpenicillin then exerts its antimicrobial effects by inhibiting the biosynthesis of bacterial cell walls . This inhibition occurs through the binding of benzylpenicillin to penicillin-binding proteins, which are essential for cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Penethamate ähnelt anderen Penicillin-Derivaten, wie z. B. Procain-Penicillin . Beide Verbindungen haben ähnliche pharmakologische Eigenschaften und werden in der Veterinärmedizin eingesetzt . this compound besitzt eine lokale Anästhesiewirkung, die nicht bei allen Penicillin-Derivaten beobachtet wird .

Ähnliche Verbindungen:

Procain-Penicillin: Ähnliche pharmakologische Eigenschaften und in der Veterinärmedizin eingesetzt.

Das einzigartige Merkmal von this compound ist seine Fähigkeit, als Prodrug zu wirken und eine kontrollierte Freisetzung von Benzylpenicillin zu ermöglichen, was seine therapeutische Wirksamkeit erhöht .

Biologische Aktivität

Penethamate, specifically this compound hydriodide, is an antibiotic compound predominantly used in veterinary medicine, particularly for treating mastitis in dairy cows and bacterial infections in swine and cattle. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

Pharmacological Profile

Chemical Properties:

- Chemical Name: this compound hydriodide

- Molecular Formula: C₁₁H₁₅N₂O₄S·HI

- pKa: 8.4 at room temperature; approximately 8% exists as uncharged at physiological pH (7.2) .

Mechanism of Action:

this compound is rapidly converted into benzylpenicillin in the body, which exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. This mechanism is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus uberis, common pathogens in mastitis .

Biological Activity

Efficacy Against Mastitis:

this compound hydriodide has demonstrated significant efficacy in treating mastitis. A large-scale study involving 727 cows indicated that the use of this compound significantly reduced somatic cell counts (SCC) compared to control treatments. The average SCC was 550,000 cells/ml for cows treated with this compound and meloxicam versus 711,000 cells/ml for those receiving only this compound .

In Vitro Studies:

Research has shown that this compound effectively kills intracellular pathogens. In a study assessing its action against Streptococcus uberis, killing rates ranged from 85% to 100% at higher concentrations (32 μg/mL to 32 mg/mL), demonstrating its ability to penetrate mammary epithelial cells and eliminate pathogens without harming the host cells .

Pharmacokinetics

Absorption and Distribution:

this compound exhibits rapid absorption following intramuscular injection, with a bioavailability of approximately 48% when administered as a hydriodide formulation. The clearance rate is about 0.49 L/kg/h, indicating a moderate elimination profile .

Half-Life:

The half-life of this compound in aqueous solution is roughly 23 minutes at physiological conditions (37°C and pH 7.3). This rapid hydrolysis underscores the importance of timely administration to maintain effective plasma concentrations .

Case Study 1: Mastitis Treatment

In a controlled trial across multiple farms in New Zealand, the administration of this compound hydriodide alongside meloxicam led to a statistically significant reduction in SCC and improved overall udder health outcomes compared to antibiotic treatment alone. The study highlighted the economic viability of combining antibiotics with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Prepartum Therapy

A clinical trial involving dairy heifers assessed the effects of prepartum treatment with this compound hydriodide on udder health and milk production. Results indicated that treated heifers had fewer intramammary infections during early lactation compared to untreated controls, suggesting a preventive role for this compound .

Safety Profile

While generally well-tolerated, some adverse reactions have been reported, including rare neurological responses following injection. Monitoring for such reactions is essential during clinical use . The compound's safety profile is further supported by its low toxicity as benzylpenicillin itself is considered safe .

Eigenschaften

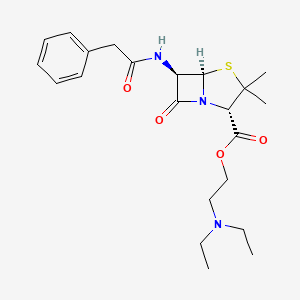

IUPAC Name |

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26)/t17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKRZUUZFWTBCC-WSTZPKSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

808-71-9 (mono-hydrochloride) | |

| Record name | Penethamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20190371 | |

| Record name | Penethamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3689-73-4 | |

| Record name | Benzylpenicillin β-diethylaminoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penethamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENETHAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y8RF01X2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.